

# ODM-203: Preclinical Efficacy in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes & Protocols for Researchers

These application notes provide a comprehensive overview of the preclinical efficacy of ODM-203, a dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), in various animal models. The following protocols are based on peer-reviewed research and are intended to guide researchers in designing and executing similar in vivo efficacy studies.

### **Mechanism of Action**

ODM-203 is a small molecule kinase inhibitor that demonstrates balanced, potent inhibition of both FGFR (subtypes 1-4) and VEGFR (subtypes 1-3) kinases.[1][2][3] This dual inhibition targets two critical pathways in tumor progression: FGFR-driven tumor cell proliferation and survival, and VEGFR-mediated angiogenesis. By simultaneously blocking these pathways, ODM-203 has shown significant antitumor activity in preclinical models.

A diagram illustrating the signaling pathways targeted by ODM-203 is provided below.





Click to download full resolution via product page

ODM-203 Dual Inhibition of FGFR and VEGFR Pathways

## In Vivo Efficacy of ODM-203 in Xenograft Models

ODM-203 has demonstrated significant tumor growth inhibition (TGI) in several FGFR-dependent xenograft models. The tables below summarize the quantitative data from these studies.

Table 1: Tumor Growth Inhibition in FGFR-Dependent Xenograft Models



| Cell Line | Cancer<br>Type    | FGFR<br>Alteration | Animal<br>Model               | ODM-203<br>Dose<br>(mg/kg/da<br>y) | Treatmen<br>t Duration<br>(days) | Tumor<br>Growth<br>Inhibition<br>(%) |
|-----------|-------------------|--------------------|-------------------------------|------------------------------------|----------------------------------|--------------------------------------|
| RT4       | Bladder<br>Cancer | FGFR3              | Subcutane<br>ous<br>Xenograft | 20                                 | 21                               | 37                                   |
| RT4       | Bladder<br>Cancer | FGFR3              | Subcutane<br>ous<br>Xenograft | 40                                 | 21                               | 92                                   |
| SNU16     | Stomach<br>Cancer | FGFR2              | Subcutane<br>ous<br>Xenograft | 30                                 | 12                               | -                                    |
| H1581     | Lung<br>Cancer    | FGFR1              | Subcutane<br>ous<br>Xenograft | -                                  | 21                               | Significant<br>Inhibition            |
| KMS11     | Myeloma           | -                  | Subcutane<br>ous<br>Xenograft | -                                  | 21                               | Significant<br>Inhibition            |

Data extracted from a 2019 study in Molecular Cancer Therapeutics.[4][5]

Table 2: Efficacy in an Angiogenesis-Dependent Orthotopic Model



| Cell Line | Cancer<br>Type   | Animal<br>Model         | ODM-203<br>Dose<br>(mg/kg/da<br>y) | Treatmen<br>t Duration<br>(days) | Primary Tumor Growth Inhibition (%) | Inhibition<br>of Lung<br>Metastas<br>es |
|-----------|------------------|-------------------------|------------------------------------|----------------------------------|-------------------------------------|-----------------------------------------|
| Renca     | Kidney<br>Cancer | Orthotopic<br>Syngeneic | 7                                  | 21                               | -                                   | -                                       |
| Renca     | Kidney<br>Cancer | Orthotopic<br>Syngeneic | 20                                 | 21                               | -                                   | Potent and<br>Significant               |
| Renca     | Kidney<br>Cancer | Orthotopic<br>Syngeneic | 40                                 | 21                               | 75                                  | Potent and<br>Significant               |

Data extracted from a 2019 study in Molecular Cancer Therapeutics.[5][6]

## **Experimental Protocols**

The following are detailed protocols for conducting in vivo efficacy studies with ODM-203 based on published research.

## Protocol 1: Subcutaneous Xenograft Model for FGFR-Dependent Tumors

This protocol describes the methodology for evaluating the efficacy of ODM-203 in a subcutaneous xenograft model using FGFR-dependent cancer cell lines.

**Experimental Workflow Diagram** 





Click to download full resolution via product page

Subcutaneous Xenograft Experimental Workflow



#### Materials:

- FGFR-dependent human cancer cell lines (e.g., RT4, SNU16, H1581)
- Immunocompromised mice (e.g., nude or SCID)
- Cell culture medium and supplements
- Matrigel (or similar basement membrane matrix)
- ODM-203 (formulated for oral administration)
- Vehicle control solution
- · Calipers for tumor measurement
- Animal balance

#### Procedure:

- · Cell Culture and Implantation:
  - Culture the selected cancer cell line under standard conditions.
  - Harvest cells and resuspend in a mixture of culture medium and Matrigel.
  - $\circ$  Inject the cell suspension (typically 5-10 x 10 $^6$  cells) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
  - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Treatment Administration:



- Prepare the ODM-203 formulation and vehicle control.
- Administer ODM-203 or vehicle orally (p.o.) to the respective groups once daily for the duration of the study (e.g., 21 days).[4][5]
- Monitoring and Data Collection:
  - Measure tumor volumes and body weights 2-3 times per week.
  - Observe the animals daily for any signs of toxicity.
- Study Endpoint and Analysis:
  - At the end of the treatment period, euthanize the animals.
  - Excise the tumors and record their final weights.
  - Calculate the Tumor Growth Inhibition (TGI) using the formula:
    - TGI (%) = [1 (Average tumor volume of treated group / Average tumor volume of control group)] x 100

# **Protocol 2: Orthotopic Syngeneic Model for Angiogenesis-Dependent Tumors**

This protocol outlines the procedure for assessing the efficacy of ODM-203 in a highly angiogenesis-dependent orthotopic model, which also allows for the evaluation of effects on metastasis.

#### Materials:

- Syngeneic cancer cell line (e.g., Renca for BALB/c mice)
- Immunocompetent mice (e.g., BALB/c)
- Surgical instruments for orthotopic implantation
- ODM-203 (formulated for oral administration)



Vehicle control solution

#### Procedure:

- Orthotopic Implantation:
  - Anesthetize the mouse.
  - Surgically expose the target organ (e.g., the kidney for Renca cells).
  - Inject the cancer cell suspension directly into the organ capsule.
  - Suture the incision.
- · Treatment and Monitoring:
  - Allow a few days for recovery and tumor establishment before starting treatment.
  - Administer ODM-203 or vehicle orally once daily for the specified duration (e.g., 21 days).
     [6]
  - Monitor the general health and body weight of the animals.
- Endpoint Analysis:
  - At the study endpoint, euthanize the animals.
  - Excise and weigh the primary tumor.
  - Examine and quantify metastatic lesions in relevant organs (e.g., lungs).[5]
  - Calculate the inhibition of primary tumor growth and metastasis.

## **Concluding Remarks**

The preclinical data strongly support the potent antitumor activity of ODM-203 in both FGFR-driven and angiogenesis-dependent cancer models.[2] The dual inhibition of FGFR and VEGFR pathways provides a strong rationale for its clinical development. Furthermore, studies have indicated that ODM-203 can modulate the tumor microenvironment by decreasing the



expression of immune checkpoint proteins PD-1 and PD-L1, suggesting a potential for combination therapies with immunotherapies.[2] Researchers utilizing ODM-203 in their in vivo studies should adhere to institutionally approved animal care and use protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ODM-203: Preclinical Efficacy in Animal Models of Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#odm-203-animal-model-studies-for-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com